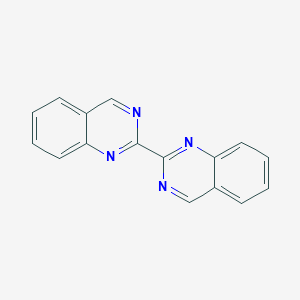

2,2'-Biquinazoline

描述

Structure

3D Structure

属性

CAS 编号 |

735-72-8 |

|---|---|

分子式 |

C16H10N4 |

分子量 |

258.28 g/mol |

IUPAC 名称 |

2-quinazolin-2-ylquinazoline |

InChI |

InChI=1S/C16H10N4/c1-3-7-13-11(5-1)9-17-15(19-13)16-18-10-12-6-2-4-8-14(12)20-16/h1-10H |

InChI 键 |

NHEHHNKXNRMJLQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=NC4=CC=CC=C4C=N3 |

产品来源 |

United States |

Synthetic Methodologies for 2,2 Biquinazoline and Its Derivatives

Classical Approaches to 2,2'-Biquinazoline Core Synthesis

Traditional methods for constructing the this compound framework have historically relied on direct coupling and condensation/cyclization reactions. These foundational strategies provided the initial access to this heterocyclic system.

Direct Coupling Strategies for this compound Scaffolds

Early strategies for the synthesis of this compound often involved the homocoupling of pre-functionalized quinazoline (B50416) monomers. These reactions, while foundational, typically require harsh conditions and may have limitations in terms of substrate scope and yield. A common approach involves the Ullmann-type coupling of 2-haloquinazolines, driven by a copper catalyst at elevated temperatures. While effective for certain substrates, this method's industrial application is often hampered by the need for high catalyst loading and the generation of stoichiometric copper waste.

Condensation and Cyclization Routes to Biquinazoline Frameworks

Condensation and cyclization reactions represent a versatile and widely employed strategy for assembling the biquinazoline core. These methods often involve the construction of the quinazoline rings in a sequential or one-pot manner from acyclic or partially cyclized precursors.

One notable approach involves the condensation of anthranilic acid derivatives. For example, the reaction of anthranilic esters with diimidoyl dichlorides can yield 2,2′-biquinazoline-4,4′(3H,3′H)-diones. researchgate.net Another prominent route is the synthesis from bisanthraniloyl hydrazine (B178648), which can be acylated and subsequently dehydrated to form the biquinazoline structure. lancs.ac.uk This method has been utilized to create symmetrical 2,2'-dialkyl-3,3'-biquinazoline-4,4'-diones. chim.it

A further variation involves the condensation of 2-substituted-3-aminoquinazolinones with 4H-3,1-benzoxazin-4-one. lancs.ac.uk This strategy is particularly useful for creating unsymmetrical biquinazoline derivatives, although it can be sensitive to steric hindrance from the substituents on the aminoquinazolinone. lancs.ac.uk A one-pot synthesis of biquinazoline-2,2′-diones has also been developed starting from o-nitrobenzaldehydes, anilines, and triphosgene, which proceeds through a mechanistic course involving reduction, coupling, and cyclization. acs.orgsigmaaldrich.comnih.gov

Modern Advancements in this compound Synthesis

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the formation of 2,2'-biquinazolines, focusing on transition-metal catalysis, metal-free alternatives, and the principles of green chemistry.

Transition-Metal-Catalyzed Coupling Reactions for this compound Formation

Transition-metal catalysis has revolutionized the synthesis of biaryl and biheteroaryl compounds, and this compound is no exception. eie.gr These methods offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are prominent examples. researchgate.netacs.org For instance, the Suzuki coupling of a 2-haloquinazoline with a quinazoline-2-boronic acid derivative, or the Stille coupling with a 2-stannylquinazoline, can effectively form the C-C bond linking the two quinazoline units. acs.org

These reactions typically involve an oxidative addition of the haloquinazoline to a low-valent metal center, followed by transmetalation with the organometallic quinazoline partner, and conclude with reductive elimination to yield the this compound product and regenerate the catalyst. eie.gr Various transition metals, including palladium, nickel, copper, and rhodium, have been employed, each with its own set of advantages depending on the specific substrates and desired reaction conditions. rsc.orgnih.govscilit.com

Table 1: Examples of Transition-Metal-Catalyzed Reactions for Heterocycle Formation

| Catalyst/Reagent System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium(0)/Copper(I) | Sonogashira Coupling | 2-Aryl-4-chloro-6,8-dibromoquinazolines and terminal alkynes | 2-Aryl-6,8-dibromo-4-(alkynyl)quinazolines | grafiati.com |

| TiCl₄/Sm | Reductive Coupling/Cyclization | N-(2-nitrobenzylidene)anilines and triphosgene | Biquinazoline-2,2′-diones | acs.org |

| Palladium catalyst | Dehydrogenative Cross-Coupling | Ortho-substituted phenols | 4,4'-Biphenols | eie.gr |

Organocatalytic and Metal-Free Approaches to this compound

In the quest for more sustainable and cost-effective synthetic methods, organocatalytic and metal-free approaches have gained significant traction. unizar.es These strategies avoid the use of expensive and potentially toxic transition metals. One such approach involves the use of PIDA (phenyliodine bis(trifluoroacetate)) to induce a C-N coupling for the synthesis of N-fused quinazolino-quinazoline-diones. rsc.org

Photocatalysis represents another emerging metal-free strategy. chemrxiv.org For instance, a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has been developed for the synthesis of quinazolin-4(3H)-ones, using fluorescein (B123965) as an organic photocatalyst. rsc.org While not directly forming the biquinazoline dimer, this illustrates a metal-free principle that could be adapted for dimerizing strategies. These methods align with green chemistry principles by reducing metal waste and often employing milder reaction conditions. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is increasingly influencing the design of synthetic routes for complex molecules like this compound. acs.org The core tenets of green chemistry, such as atom economy, waste prevention, and the use of safer solvents, are being integrated into modern synthetic methodologies. nih.govresearchgate.net

Key aspects include:

Use of Safer Solvents: Shifting from hazardous organic solvents to more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net Aqueous micellar catalysis, for example, can create "nanoreactors" that enhance reaction rates and selectivity in water. rsc.org

Energy Efficiency: Employing reaction conditions that minimize energy consumption, such as performing reactions at ambient temperature or using microwave irradiation instead of conventional heating. researchgate.net

Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste. This is a central feature of both transition-metal and organocatalytic methods. nih.gov

Reducing Derivatives: Designing synthetic pathways that minimize or avoid the use of protecting groups and other temporary modifications, which reduces the number of steps and the amount of waste generated. acs.orgnih.gov

A photocatalyzed synthesis of quinazolin-4(3H)-ones using visible light exemplifies a greener approach by avoiding metal catalysts and harsh reagents. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contributes to a greener process by reducing solvent use and purification steps. acs.org

Regioselective and Stereoselective Synthesis of Substituted 2,2'-Biquinazolines

The precise control over the placement of substituents and the spatial orientation of the quinazoline rings is crucial for harnessing the full potential of 2,2'-biquinazolines in various applications, including asymmetric catalysis.

The synthesis of atropisomeric 2,2'-biquinazolines, specifically 2,2'-disubstituted-3,3'-biquinazoline-4,4'-diones (BiQs), has been a focal point of research due to the hindered rotation around the N-N single bond, which gives rise to stable, separable enantiomers. chim.it The rotational barrier in the parent 3,3'-biquinazoline-4,4'-dione is estimated to be 96 kJ mol⁻¹, which is significantly higher than that of acyclic tetraacyl hydrazines. researchgate.net Studies on the deracemization of (±)-3,3'-biquinazoline-4,4'-dione have shown a racemization half-life of 58 minutes at 25°C in a dichloromethane (B109758) solution, confirming the existence of stable atropisomers at room temperature. chim.it

Two primary strategies have emerged for the synthesis of these axially chiral heterocycles:

Condensation of 2-Substituted-3-aminoquinazolinones with 4H-3,1-benzoxazin-4-ones : This method offers a versatile route to both symmetrical and unsymmetrical BiQs. researchgate.netcardiff.ac.uk The reaction proceeds by coupling these two heterocyclic precursors, allowing for the introduction of different substituents at the 2 and 2' positions. researchgate.net This approach is particularly valuable for creating a library of BiQs with diverse steric and electronic properties. cardiff.ac.uk The synthesis of the requisite 2-substituted-3-aminoquinazolin-4(3H)-ones can be achieved from methyl anthranilate and an appropriate acylating agent followed by treatment with hydrazine hydrate. chim.it

Acylation-Dehydration of Bis-anthraniloyl Hydrazine : This is an effective method for preparing symmetrical 2,2'-dialkyl-3,3'-biquinazoline-4,4'-diones. chim.it The reaction involves treating bis-anthraniloyl hydrazine with a suitable carboxylic acid, acid chloride, or anhydride. chim.it This method has been successfully employed to synthesize 2,2'-dimethyl and 2,2'-diethyl derivatives in good yields. chim.it

| Derivative | Reagent | Yield (%) | Reference |

| 2,2'-Dimethyl-3,3'-biquinazoline-4,4'-dione | Acetic Anhydride | 80 | chim.it |

| 2,2'-Diethyl-3,3'-biquinazoline-4,4'-dione | Propionic Anhydride | 75 | chim.it |

The inherent chirality of atropisomeric 2,2'-biquinazolinones makes them excellent candidates for use as chiral auxiliaries in asymmetric synthesis. researchgate.netcardiff.ac.uk By attaching a prochiral group to the biquinazoline scaffold, the atropisomeric backbone can effectively control the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in preference to the other. cardiff.ac.uk

The functionalization of symmetrical 2,2'-dialkyl-biquinazolinones, such as the 2,2'-dimethyl derivative, via carbanion chemistry opens up pathways to prochiral starting materials. cardiff.ac.uk For instance, lithiation of 2,2'-dimethyl-3,3'-biquinazolinone followed by reaction with an aromatic aldehyde yields the corresponding styryl derivative. cardiff.ac.uk These unsaturated biquinazolinones have been employed as substrates in a variety of diastereoselective transformations to assess the efficacy of the BiQ scaffold as a chiral auxiliary. researchgate.netcardiff.ac.uk

The stereoselective outcomes observed in these reactions are promising for the future application of biquinazolinones as effective chiral auxiliaries. researchgate.net

| Diastereoselective Reaction | Role of Biquinazoline Scaffold | Observed Selectivity | Reference |

| Diels-Alder Reaction | Chiral Dienophile/Auxiliary | High endo and diastereofacial selectivity | researchgate.netcardiff.ac.uk |

| Epoxidation | Chiral Auxiliary directing the approach of the oxidizing agent | Diastereomeric excess observed | cardiff.ac.uklancs.ac.uk |

| 1,3-Dipolar Cycloaddition | Chiral Auxiliary controlling the cycloaddition pathway | Diastereoselective product formation | cardiff.ac.uk |

| Pauson-Khand Reaction | Chiral Auxiliary inducing stereoselectivity | Promising stereoselective outcome | researchgate.net |

Synthetic Pathways to this compound Analogs and Hybrid Architectures

The development of synthetic routes to analogs and hybrid structures of this compound expands the chemical space and potential applications of this heterocyclic system. These efforts include the synthesis of isomers with different substitution patterns and the incorporation of the biquinazoline motif into larger, more complex molecular frameworks, such as phosphine (B1218219) ligands.

A notable one-pot synthesis of biquinazoline-2,2'-diones involves the reductive coupling of N-(2-nitrobenzylidene)aniline derivatives with triphosgene, promoted by a low-valent titanium reagent generated from samarium powder and titanium tetrachloride. acs.org This approach allows for the construction of the biquinazoline-2,2'-dione skeleton through a cascade of reduction, coupling, and cyclization steps. acs.orgnih.gov The precursor N-(2-nitrobenzylidene)anilines are readily accessible from the condensation of o-nitrobenzaldehydes and anilines. acs.org This methodology provides a novel and efficient entry to a range of substituted biquinazoline-2,2'-diones. acs.org

| R¹ | R² | Product | Yield (%) | Reference |

| H | H | 1,1'-Diphenyl-1H,1'H-2,2'-biquinazoline-2,2'-dione | 82 | acs.org |

| H | 4-Me | 1-(p-Tolyl)-1'-(p-tolyl)-1H,1'H-2,2'-biquinazoline-2,2'-dione | 85 | acs.org |

| H | 4-OMe | 1-(4-Methoxyphenyl)-1'-(4-methoxyphenyl)-1H,1'H-2,2'-biquinazoline-2,2'-dione | 81 | acs.org |

| H | 4-Cl | 1-(4-Chlorophenyl)-1'-(4-chlorophenyl)-1H,1'H-2,2'-biquinazoline-2,2'-dione | 78 | acs.org |

| 4-Me | H | 6,6'-Dimethyl-1,1'-diphenyl-1H,1'H-2,2'-biquinazoline-2,2'-dione | 83 | acs.org |

| 4-Cl | H | 6,6'-Dichloro-1,1'-diphenyl-1H,1'H-2,2'-biquinazoline-2,2'-dione | 79 | acs.org |

Furthermore, the biquinazoline scaffold has been utilized in the design of novel chiral ligands for asymmetric catalysis. The synthesis of (1S,1′S)-4,4′-biquinazoline-based primary amines has been achieved from natural amino acids through a multi-step sequence involving protection, condensation, chlorination, nickel(0)-mediated homocoupling, and deprotection. researchgate.net These chiral amines have been successfully applied as ligands in the asymmetric ethylation of aldehydes. researchgate.net In a different approach, atropisomeric quinazolinone phosphine ligands have been synthesized by coupling N-acetylanthranilic acid with the corresponding phosphinoanilines, demonstrating the integration of the quinazolinone structure into phosphine ligand architectures. grafiati.com

Advanced Structural Elucidation and Spectroscopic Investigations of 2,2 Biquinazoline Systems

X-ray Crystallographic Analysis of 2,2'-Biquinazoline and its Derivatives

X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms in a crystalline solid. libretexts.org For this compound, this technique has provided invaluable data on its solid-state conformation.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Conformation | Centrosymmetric, Planar |

This table is based on the general findings for symmetrical aromatic biheterocycles and may not represent specific experimental values for this compound without access to the direct crystallographic information file.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds in solution. wikipedia.orgmsu.edu It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei, particularly 1H and 13C. wikipedia.orgjeolusa.com

For this compound systems, NMR spectroscopy is instrumental in determining their conformational preferences and electronic structure in the solution phase. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), researchers can map the connectivity of atoms and infer the molecule's three-dimensional shape. copernicus.org The chemical shifts of the protons and carbons in the this compound scaffold are sensitive to the electronic distribution within the molecule, offering insights into the extent of π-conjugation and the influence of substituents.

Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can further unravel complex spin systems and establish long-range correlations, providing a comprehensive picture of the molecular framework. nih.gov In studies of related biheterocyclic systems, NMR has been used to identify different conformers in solution and to measure the energy barriers for bond rotation, revealing the molecule's flexibility. copernicus.org For instance, the presence of distinct sets of signals in an NMR spectrum can indicate slow exchange between different rotational isomers (rotamers) on the NMR timescale. copernicus.org

Table 2: Representative 1H NMR Chemical Shift Ranges for Aromatic Protons in Heterocyclic Systems

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | 7.0 - 9.0 |

| Protons adjacent to N | Downfield shift |

This table provides general ranges and specific values for this compound would require experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial tool for obtaining a "molecular fingerprint" of a compound. mdpi.comnih.govmdpi.com These methods probe the vibrational modes of molecules, providing information about the types of chemical bonds and functional groups present. mdpi.comnih.gov

IR and Raman spectroscopy are complementary techniques. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting it to a higher vibrational state, and is particularly sensitive to polar functional groups. edinst.comspectroscopyonline.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is more sensitive to non-polar, symmetric bonds and lattice vibrations in crystals. mdpi.comedinst.comspectroscopyonline.com

In the context of this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the quinazoline (B50416) ring system. These include C-H stretching and bending modes, C=N and C=C ring stretching vibrations, and ring breathing modes. The positions and intensities of these bands can be used to confirm the identity of the compound and to study how its structure is affected by the introduction of different substituents or by its interaction with other molecules or metal ions. The low-frequency region of the Raman spectrum (5-400 cm⁻¹) is particularly useful for studying the phonon modes in molecular crystals. spectroscopyonline.com

Table 3: General Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Characteristic Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C=N Stretch | 1690 - 1640 |

This table provides general frequency ranges. The exact peak positions for this compound would be specific to its molecular structure.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns. whitman.edututorchase.com In a mass spectrometer, a molecule is ionized and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. longdom.org

For this compound, high-resolution mass spectrometry (HRMS) would provide a precise measurement of its molecular weight, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. tutorchase.com The cleavage of specific bonds within the this compound framework upon ionization leads to the formation of characteristic fragment ions. longdom.org The stability of these fragments can often be related to the stability of the corresponding neutral or radical species, providing insight into the bonding within the molecule.

Techniques such as collision-induced dissociation (CID) or electron-activated dissociation (EAD) can be employed to systematically fragment the molecular ion and study the resulting daughter ions. numberanalytics.comnih.gov The analysis of these fragmentation pathways helps in the structural elucidation of unknown derivatives and in distinguishing between isomers, which may exhibit different fragmentation behaviors. longdom.orgnih.gov

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M/2]⁺ | Ion from cleavage of the inter-ring bond |

This table is predictive. Actual fragmentation patterns would need to be determined experimentally.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are essential techniques for investigating the photophysical properties of molecules. These methods provide information about the electronic transitions that occur when a molecule absorbs or emits light.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. The wavelengths and intensities of these absorptions are indicative of the electronic structure and the extent of conjugation.

When a molecule absorbs light, it is promoted to an excited electronic state. It can then return to the ground state through various radiative (e.g., fluorescence, phosphorescence) and non-radiative decay pathways. Emission spectroscopy measures the light emitted during radiative decay. The emission spectrum, along with the quantum yield and excited-state lifetime, provides critical information about the nature of the excited states and the efficiency of the emission process. acs.org For instance, in related metal complexes, the emission can be tuned by modifying the ligands, and the study of these properties is crucial for applications in areas like photocatalysis and luminescent materials. core.ac.ukacs.org The photophysical properties of this compound and its derivatives are of significant interest for their potential use in light-emitting devices and as photosensitizers.

Table 5: General Photophysical Parameters of Interest

| Parameter | Description |

|---|---|

| λabs (nm) | Wavelength of maximum absorption |

| ε (M⁻¹cm⁻¹) | Molar absorptivity |

| λem (nm) | Wavelength of maximum emission |

| Φem | Emission quantum yield |

This table lists key parameters that would be determined through experimental photophysical studies.

Computational and Theoretical Chemistry of 2,2 Biquinazoline Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of heterocyclic systems, including 2,2'-biquinazoline. DFT calculations allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of reactive sites within a molecule.

Detailed research findings indicate that the electronic properties of biquinazoline-containing systems are central to their function, particularly in coordination chemistry. For instance, DFT has been employed to characterize the electronic structures of metal complexes featuring macrocyclic biquinazoline ligands, such as the Mabiq ligand (2-4:6-8-bis(3,3,4,4-tetramethyldihydropyrrolo)-10-15-(2,2'-biquinazolino)- scienceopen.com-1,3,5,8,10,14-hexaene-1,3,7,9,11,14-N(6)). nih.gov These studies reveal the redox-active nature of the biquinazoline moiety, where it can accept electrons in ligand-centered reduction events. nih.govrsc.org

Key aspects of electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org For related diimine ligands like 2,2'-bipyridine (B1663995), the HOMO is often of σ-symmetry and localized on the nitrogen atoms, while the LUMO is of π-symmetry, distributed over the aromatic rings. researchgate.net This separation facilitates the σ-donor and π-acceptor characteristics crucial for coordination chemistry. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For N-heterocycles, the regions around the nitrogen atoms typically show negative electrostatic potential, indicating their role as Lewis basic sites for coordination or protonation.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various descriptors. ias.ac.inchemrxiv.org The Fukui function (f(r)) is a local descriptor that identifies the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical attacks (f0(r)). ias.ac.inscispace.comsemanticscholar.org By calculating condensed Fukui indices for each atom, one can rank the reactivity of different sites. scispace.com

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; relevant for coordination to metal cations. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; important for redox chemistry and π-backbonding. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and electronic transition energy. |

| Molecular Electrostatic Potential (MEP) | Visualizes electrostatic potential on the electron density surface. | Identifies nitrogen lone pairs as primary sites for electrophilic attack and metal coordination. |

| Fukui Function f+(r) | Local reactivity descriptor for nucleophilic attack. | Predicts which atoms are most likely to accept an electron. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the molecule's dynamic behavior, allowing for the exploration of its conformational landscape. nih.govresearchgate.net

For a molecule like this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the two quinazoline (B50416) rings. This rotation gives rise to different conformers, primarily distinguished by the dihedral angle between the two ring systems. The two planar extremes are the trans (or anti) conformation, where the nitrogen atoms are on opposite sides, and the cis (or syn) conformation, where they are on the same side.

The process of exploring the conformational landscape involves:

System Setup: The this compound molecule is placed in a simulation box, often with an explicit solvent like water, to mimic solution-phase conditions. The interactions between all atoms are described by a force field. nih.govnih.gov

Simulation: The simulation is run for a significant period (nanoseconds to microseconds), generating a trajectory that records the positions and velocities of all atoms at regular time intervals. scienceopen.com

Analysis: The trajectory is analyzed to identify the different conformations sampled during the simulation. This can be done by clustering structures based on their root-mean-square deviation (RMSD) or by analyzing the distribution of key dihedral angles. scienceopen.com

From this analysis, one can construct a free energy landscape, which maps the conformational space in terms of one or more collective variables (like the central dihedral angle) and shows the relative stability of different conformers. researchgate.net While specific MD studies on this compound are not widely reported, studies on the closely related 2,2'-biquinoline (B90511) indicate a preference for the trans conformation in both solid and liquid phases. nih.gov MD simulations can quantify the energy barrier to rotation between the cis and trans forms and determine their relative populations at a given temperature, which is crucial for understanding its coordination behavior and the pre-organization required for chelation. scispace.com

| Simulation Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy function for all atomic interactions. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the effect of the solvent environment on conformational preference. |

| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of the conformational space. scienceopen.com |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Maintains constant temperature and/or pressure to mimic experimental conditions. |

| Analysis Method | Clustering, Principal Component Analysis (PCA) | Identifies dominant conformations and motions from the trajectory. |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those using DFT, are highly effective for predicting and interpreting the spectroscopic properties of molecules. mdpi.com By calculating parameters related to vibrational, electronic, and nuclear magnetic resonance spectra, these methods serve as a powerful complement to experimental characterization. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By computing the second derivatives of the energy with respect to atomic displacements, a set of normal modes and their corresponding frequencies can be obtained. Comparing the calculated vibrational spectrum with experimental FT-IR and Raman spectra allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions (e.g., C-H stretching, ring breathing modes). nih.govnih.gov For the analogous 2,2'-biquinoline, DFT calculations at the B3LYP/6-311+G(d,p) level showed excellent agreement with experimental data, enabling a full assignment of its vibrational spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus are calculated. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). The high accuracy of these predictions is invaluable for confirming molecular structures and assigning specific resonances in complex spectra. nih.govtrygvehelgaker.no

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.govnih.gov These calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved in each excitation. scirp.org

| Spectroscopy Type | Computational Method | Predicted Parameters | Application |

|---|---|---|---|

| IR & Raman | DFT Frequency Calculation | Vibrational Frequencies, Intensities | Assignment of experimental spectra, structural confirmation. nih.gov |

| NMR | DFT with GIAO method | Isotropic Shielding Constants (Chemical Shifts) | Structure elucidation, assignment of ¹H and ¹³C signals. nih.gov |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Excitation Energies (λmax), Oscillator Strengths | Interpretation of electronic transitions, understanding photophysical properties. scirp.org |

Computational Design and Prediction of this compound Derivatives

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties, a process often referred to as in silico design. mdpi.com The this compound scaffold can serve as a template for designing novel ligands for catalysis, new materials, or biologically active compounds. researchgate.netglobalresearchonline.net

The computational design workflow typically involves several stages:

Scaffold Selection and Virtual Library Generation: Starting with the core this compound structure, a virtual library of derivatives is created by adding various functional groups at different positions on the quinazoline rings.

Property Prediction: The properties of these virtual compounds are predicted using computational tools. For designing new catalysts, this might involve docking the ligand to a metal center and calculating the stability of the resulting complex. rsc.org For drug design, molecular docking is used to predict the binding affinity of the derivatives to a specific protein target. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with activity.

Filtering and Prioritization: The virtual library is filtered based on the predicted properties. For example, in drug design, compounds are screened for favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure they have drug-like characteristics. mdpi.comnih.gov

Advanced Analysis: Promising candidates are subjected to more rigorous computational analysis, such as MD simulations, to study the stability of the ligand-protein complex or to confirm the conformational preferences of a new catalytic system. nih.gov

This approach has been successfully applied to the broader class of quinazoline derivatives to design novel anticancer agents and enzyme inhibitors. globalresearchonline.netnih.gov For example, derivatives have been designed to target specific enzymes like EGFR tyrosine kinase. nih.gov Similarly, the unique electronic and chelating properties of this compound make it an attractive scaffold for designing novel photocatalysts, as demonstrated by the development of Ni(II) complexes with the Mabiq ligand that show catalytic activity comparable to noble metal-based systems. rsc.org

Mechanistic Insights from Computational Analysis of this compound Reactions

Computational methods, especially DFT, are indispensable for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES) for a reaction, chemists can identify the most plausible pathway and understand the factors that control reaction rates and selectivity. ijcce.ac.ir

A mechanistic study of a reaction involving this compound, such as its synthesis or its role in a catalytic cycle, would involve:

Locating Stationary Points: The geometries of all relevant species along the reaction coordinate, including reactants, intermediates, transition states (TS), and products, are optimized.

Frequency Calculations: Vibrational frequency calculations are performed to characterize these stationary points. Reactants, products, and intermediates have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ijcce.ac.ir

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a given transition state correctly connects the desired reactant and product.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the methodology has been widely applied to related systems. For instance, DFT has been used to investigate the hydrodenitrogenation mechanism of quinoline (B57606) on catalyst surfaces, revealing the detailed hydrogenation and ring-opening pathways. nih.gov Similarly, computational studies have detailed the catalytic cycle for reactions involving metal complexes, identifying key steps like oxidative addition, migratory insertion, and reductive elimination. rsc.org Such approaches could be used to understand the mechanism of this compound synthesis or to unravel the step-by-step process by which a this compound-metal complex catalyzes a chemical transformation.

Coordination Chemistry and Metallosupramolecular Assemblies of 2,2 Biquinazoline

Ligand Properties of 2,2'-Biquinazoline: Chelation and Donor Characteristics

The utility of this compound in coordination chemistry is fundamentally dictated by its inherent structural and electronic properties. As a ligand, it is a polydentate system, meaning it possesses more than one donor atom that can bind to a central metal ion. kindai.ac.jp This ability to form multiple bonds with a single metal ion results in the formation of a stable ring-like structure known as a chelate. nih.govresearchgate.net The formation of such chelates is thermodynamically favored over the coordination of a similar number of monodentate (single-donor) ligands, a phenomenon known as the chelate effect. kindai.ac.jpresearchgate.net

The this compound molecule features two quinazoline (B50416) rings linked by a single bond. The key donor atoms are the nitrogen atoms located at the 1 and 1' positions, which are suitably positioned to act as a bidentate chelating agent, forming a stable five-membered ring with a coordinated metal ion. Accurate X-ray crystal structure determinations have shown that this compound exists in the solid state in a centrosymmetric, planar conformation. frontiersin.org This planarity maximizes the conjugation between the two heterocyclic rings and minimizes intramolecular repulsion, which is a crucial characteristic for its predictable assembly into larger structures. frontiersin.org

A significant derivative that highlights the donor characteristics of the biquinazoline moiety is the macrocyclic ligand known as Mabiq (2-4:6-8-bis(3,3,4,4-tetramethyldihydropyrrolo)-10-15-(2,2'-biquinazolino)- rsc.org-1,3,5,8,10,14-hexaene-1,3,7,9,11,14-N(6)). nih.govscience.gov In this larger framework, the this compound unit acts as a distinct diimine-type coordination site within a broader, corrin-type macrocyclic environment. science.gov The Mabiq ligand has been shown to be "redox non-innocent," meaning the ligand itself can participate in redox reactions, not just the metal center. nih.gov Specifically, the parent zinc complex of Mabiq undergoes a ligand-centered reduction, generating a radical dianion coordinated to the metal. nih.gov This property adds another layer of complexity and potential functionality to its metal complexes.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. rsc.org The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, stoichiometry, and physicochemical properties. These methods include single-crystal X-ray diffraction, NMR and IR spectroscopy, UV-Vis spectroscopy, mass spectrometry, and electrochemical methods like cyclic voltammetry. rsc.orgthno.org

The coordination chemistry of this compound is most extensively studied with transition metals. The macrocyclic ligand Mabiq, which incorporates the this compound unit, has been used to synthesize a variety of transition metal complexes, particularly with cobalt, nickel, iron, and zinc. nih.govscience.govnih.gov

A dicyano-Co(III) complex, [Co(Mabiq)(CN)₂], has been synthesized and characterized. science.gov This compound serves as a structural and electronic model for dicyanocobalamin (a form of vitamin B₁₂), exhibiting a characteristic narrow absorption peak in its UV-Vis spectrum and a reversible Co(II)/Co(I) redox wave. science.gov

A nickel(II) complex, [Ni(Mabiq)]OTf, has also been prepared and structurally characterized. nih.gov This complex is notable for being photoactive and can act as an earth-abundant photoredox catalyst. It has demonstrated efficiency comparable to the noble-metal catalyst [Ru(bpy)₃]²⁺ in promoting C-C bond formation reactions. nih.gov

Furthermore, a series of iron complexes with the Mabiq ligand has been isolated in three different oxidation states. nih.govscience.gov This series includes a low-spin Fe(III) species, a low-spin Fe(II) species, and an intermediate-spin Fe(II) compound where the iron center is antiferromagnetically coupled to a radical on the Mabiq ligand. nih.gov These findings underscore the rich redox chemistry enabled by the biquinazoline-containing macrocycle. nih.govscience.gov

| Complex | Metal Ion | Key Characterization Method | Notable Property | Reference |

|---|---|---|---|---|

| [Co(Mabiq)(CN)₂] | Cobalt(III) | X-ray Crystallography, UV-Vis, Cyclic Voltammetry | Model for dicyanocobalamin; Reversible Co(II)/Co(I) reduction | science.gov |

| [Ni(Mabiq)]OTf | Nickel(II) | X-ray Crystallography, Spectroscopy, DFT | Photoactive; Photoredox catalyst | nih.gov |

| [Fe(Mabiq)]ⁿ | Iron(II), Iron(III) | X-ray Crystallography, Spectroscopy, DFT | Exists in multiple oxidation states; Antiferromagnetic coupling in one state | nih.govscience.gov |

The coordination chemistry of this compound with main group and lanthanide elements is less explored than with transition metals. However, research on the Mabiq macrocycle has provided insight into its interactions with main group metals. A zinc complex, [Zn(Mabiq)], has been synthesized and thoroughly characterized. nih.govscience.gov This complex was instrumental in establishing the redox-non-innocent nature of the ligand, as it displays a ligand-centered reduction. nih.gov

Direct studies on lanthanide complexes with the simple this compound ligand are scarce in the literature. However, the coordination chemistry of lanthanides with other N-donor heterocyclic ligands, such as 2,2'-bipyridine (B1663995) and dipyrido[3,2-a:2',3'-c]phenazine (dppz), is well-established. researchgate.netnih.gov These studies show that lanthanide ions readily form complexes with multidentate N-ligands, often resulting in high coordination numbers and interesting photophysical properties, such as near-infrared luminescence. nih.govmdpi.com Given these precedents, it is conceivable that this compound could form stable complexes with lanthanide ions, though this remains an area requiring further investigation.

Supramolecular Architectures Based on this compound Metal Complexes

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. wikipedia.org Metal-ligand coordination is a powerful tool in this "bottom-up" approach to constructing complex architectures like cages, helices, and networks. rsc.org The defined geometry and directionality of the coordination bonds, combined with the specific shapes of organic ligands like this compound, allow for the rational design of such systems.

The self-assembly of discrete, three-dimensional structures like molecular cages often relies on the use of ligands and metal ions with specific geometric preferences. nih.govmdpi.com While numerous supramolecular cages have been constructed using various organic ligands and metal ions, specific examples based on this compound are not prominently reported in the literature.

Helical structures are another common motif in supramolecular chemistry. The formation of helices can be driven by the inherent chirality of the building blocks or can arise spontaneously from achiral components. The twisted conformation of linked aromatic heterocycles can promote helical assembly. For instance, 2,2'-biimidazoles, which are structurally analogous to this compound, have been shown to self-assemble into double helix-like columns in the solid state through hydrogen bonding. nih.gov This suggests that metal complexes of this compound could also be programmed to form helical coordination polymers.

The formation of extended one-, two-, or three-dimensional coordination polymers (or networks) is a more common outcome. While research on this compound networks is limited, a study on its isomer, 4,4'-biquinazoline (B5847803), has shown that it can self-assemble with copper(I) ions to form the first examples of copper(I) coordination polymers based on a biquinazoline ligand. kindai.ac.jp The atropisomeric nature of a 4,4'-biquinazoline ligand in a ruthenium(II) complex further highlights the structural diversity and potential for complex network formation with this family of ligands. unibas.ch

Host-guest chemistry describes the formation of complexes where a "host" molecule or assembly creates a cavity that binds a smaller "guest" molecule or ion. wikipedia.orgmdpi.com This principle is central to applications ranging from sensing and separation to drug delivery. thno.orgrsc.org The internal cavities of supramolecular cages and the channels within coordination networks can serve as binding sites for guests. frontiersin.orgnih.gov

The self-assembly of this compound metal complexes into cages or networks would inherently create such cavities. The size, shape, and chemical nature of these cavities would be determined by the structure of the ligand and the coordination geometry of the metal. These cavities could potentially encapsulate guest molecules, leading to functional host-guest systems. However, despite this potential, specific, well-characterized examples of host-guest chemistry involving coordination systems derived from this compound are not extensively documented in current scientific literature. This represents a promising, yet underexplored, avenue for future research in the supramolecular chemistry of this ligand.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the ligand, the metal ion, and the resulting coordination geometry. For complexes of this compound, a planar, centrosymmetric biheteroaromatic ligand, these properties are of interest for potential applications in materials science and catalysis. capes.gov.br However, it is noteworthy that the coordination chemistry of this compound has been significantly less explored compared to its more complex macrocyclic derivatives, such as the Mabiq ligand. nih.govacs.orgrsc.orgnih.gov Consequently, detailed experimental data on the electronic and magnetic characteristics of simple this compound complexes are not extensively documented in the scientific literature.

Research indicates that this compound tends to form mononuclear complexes, chelating to a metal center through its less sterically hindered nitrogen atoms. researchgate.net The electronic properties of such complexes are expected to be dominated by transitions involving the metal d-orbitals and the π-system of the biquinazoline ligand.

Electronic Absorption Spectroscopy

The electronic spectra of this compound metal complexes are anticipated to exhibit characteristic absorption bands corresponding to different electronic transitions. These transitions can be broadly categorized as:

Intraligand (π → π) Transitions:* These high-energy absorptions are characteristic of the aromatic system of the this compound ligand itself.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: In complexes with electron-rich metal centers (particularly those from the d-block), transitions from the metal d-orbitals to the vacant π*-orbitals of the biquinazoline ligand are expected. nih.gov The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the solvent environment.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: For complexes with metal ions in higher oxidation states, transitions from the ligand's filled orbitals to the metal's empty or partially filled d-orbitals may be observed. nih.gov

d-d Transitions: These transitions occur between the d-orbitals of the metal center and are typically weaker than charge-transfer bands. Their energy and intensity provide information about the coordination geometry and the ligand field strength imposed by the this compound. kyoto-u.ac.jp

While specific data for this compound complexes is scarce, studies on analogous diimine ligands like 2,2'-bipyridine show that the absorption and emission spectra of their ruthenium(II) complexes are well-documented. rsc.org

Luminescence Properties

Luminescence in transition metal complexes, often arising from the decay of MLCT excited states, is a property of significant interest for applications in sensing, displays, and photoredox catalysis. rsc.orgsioc-journal.cn It is plausible that certain metal complexes of this compound, particularly with d6 and d10 metal ions such as Ru(II), Os(II), or Zn(II), could exhibit luminescence. The efficiency and lifetime of such emission would be influenced by factors including the rigidity of the complex and the energy gap between the emissive state and non-radiative deactivating states. nih.govrsc.org

Redox Properties

The electrochemical behavior of this compound complexes is expected to be rich, with both the metal center and the ligand being potentially redox-active. The biquinazoline ligand, with its extended π-system, can likely accept electrons into its low-lying unoccupied molecular orbitals (LUMOs).

Cyclic voltammetry studies would be instrumental in determining the redox potentials of these complexes. One would anticipate observing:

Metal-centered redox processes: Reversible or irreversible waves corresponding to the oxidation or reduction of the central metal ion (e.g., MII/MIII or MII/MI couples). mdpi.com

Ligand-centered redox processes: Reductions corresponding to the sequential filling of the ligand's π*-orbitals.

The redox non-innocence of the related macrocyclic Mabiq ligand, where the ligand actively participates in redox processes, has been clearly established. nih.gov For instance, a zinc-Mabiq complex shows a ligand-centered reduction. nih.gov It is reasonable to hypothesize that the simpler this compound ligand could also exhibit such non-innocent behavior in its metal complexes.

Magnetic Properties

The magnetic properties of this compound complexes are dictated by the number of unpaired electrons on the central metal ion and any magnetic interactions between metal centers in polynuclear species. For mononuclear complexes, which this compound preferentially forms, the magnetic behavior will depend on the metal's d-electron configuration and the ligand field strength. researchgate.net

Paramagnetism: Complexes with unpaired electrons will be paramagnetic, and the magnetic moment can be estimated using the spin-only formula. This is expected for complexes of many transition metals, such as Mn(II), Fe(II)/(III), Co(II), Ni(II), and Cu(II).

Diamagnetism: Complexes with no unpaired electrons (e.g., with d10 metals like Zn(II) or low-spin d6 metals like Co(III)) will be diamagnetic.

Spin Crossover: In some cases, particularly with iron(II) or cobalt(II), a temperature- or pressure-induced transition between a high-spin and a low-spin state could be possible, depending on the ligand field strength of this compound.

In the absence of specific magnetic susceptibility data for this compound complexes, we can refer to the behavior of complexes with similar ligands. For example, iron complexes with pyrazinecarboxylate ligands have been shown to exhibit paramagnetism at higher temperatures with antiferromagnetic ordering at low temperatures.

The following table provides a hypothetical summary of the expected magnetic behavior for first-row transition metal complexes of this compound, assuming common oxidation states and geometries.

| Metal Ion | d-Electron Configuration | Possible Spin State(s) | Expected Magnetic Behavior |

| Cr(III) | d³ | S = 3/2 | Paramagnetic |

| Mn(II) | d⁵ | S = 5/2 (High Spin) | Paramagnetic |

| Fe(II) | d⁶ | S = 2 (High Spin) or S = 0 (Low Spin) | Paramagnetic or Diamagnetic (potential for spin crossover) |

| Fe(III) | d⁵ | S = 5/2 (High Spin) or S = 1/2 (Low Spin) | Paramagnetic |

| Co(II) | d⁷ | S = 3/2 (High Spin) or S = 1/2 (Low Spin) | Paramagnetic |

| Co(III) | d⁶ | S = 0 (Low Spin) | Diamagnetic |

| Ni(II) | d⁸ | S = 1 | Paramagnetic |

| Cu(II) | d⁹ | S = 1/2 | Paramagnetic |

| Zn(II) | d¹⁰ | S = 0 | Diamagnetic |

Catalytic Applications and Mechanistic Studies of 2,2 Biquinazoline Systems

2,2'-Biquinazoline-Based Ligands in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild conditions. mdpi.com this compound and its derivatives serve as effective ligands for transition metals, facilitating a range of catalytic reactions. The variable oxidation states of transition metals, combined with the electronic properties of the biquinazoline ligand, enable their function as powerful catalysts. mdpi.com

A significant area of research has been the development of chiral biquinazoline derivatives for asymmetric synthesis, where the ligand's chirality is transferred to the reaction product. cardiff.ac.uk A notable strategy involves the use of atropisomeric biquinazolinones, which are chiral due to hindered rotation around a chemical bond. cardiff.ac.ukchim.it

Researchers have synthesized a class of atropisomeric 2,2'-disubstituted-3,3'-biquinazoline-4,4'-diones (BiQs) and explored their potential as chiral auxiliaries. cardiff.ac.ukchim.itgrafiati.com These molecules possess a stable chiral axis and can be functionalized to control the stereochemistry of reactions. chim.it For instance, BiQs bearing prochiral unsaturations, such as styryl groups, have been used in substrate-controlled diastereoselective reactions including Diels-Alder reactions, epoxidations, and cyclopropanations. cardiff.ac.uklancs.ac.uk The synthesis of these unsaturated BiQs can be achieved through the lithiation of 2,2'-dimethyl-3,3'-biquinazoline-4,4'-dione followed by reaction with aromatic aldehydes, which leads to spontaneous dehydration to form the styryl derivatives. lancs.ac.uk

Another approach involves the synthesis of chiral 4,4'-biquinazoline (B5847803) alcohols. These have been prepared from readily available (S)-2-acetoxycarboxylic acid chlorides through a sequence involving condensation, chlorination, nickel(0)-mediated homocoupling, and deprotection. researchgate.net When combined with titanium(IV) isopropoxide, these chiral diols have been shown to catalyze the asymmetric addition of phenylacetylene (B144264) to aldehydes, producing propargyl alcohols with notable enantioselectivity. researchgate.net

| Chiral Biquinazoline System | Catalytic Application | Key Findings | Reference(s) |

| Atropisomeric 2,2'-Unsaturated Biquinazolinones (BiQs) | Substrate-controlled asymmetric reactions (Diels-Alder, epoxidation) | The BiQ scaffold acts as a chiral auxiliary, demonstrating promising stereoselective outcomes. | cardiff.ac.uk, lancs.ac.uk |

| Chiral 4,4'-Biquinazoline Alcohols / Ti(OiPr)₄ | Enantioselective alkynylation of aldehydes | Catalyzed the addition of phenylacetylene to various aldehydes, yielding chiral propargyl alcohols. | researchgate.net |

| Atropisomeric 3,3'-Biquinazoline-4,4'-diones (BiQs) | Chiral auxiliaries and potential ligands for metal-assisted reactions | Established effective synthetic methodologies and demonstrated control of stereochemistry in substrate-controlled reactions. | chim.it, grafiati.com |

Cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by palladium or nickel complexes. wikipedia.orgnih.govsigmaaldrich.com While ligands such as 2,2'-bipyridines and phosphines are extensively used in reactions like the Suzuki-Miyaura coupling, direct reports on the use of simple this compound ligands in these specific, widely-known cross-coupling reactions are limited in the reviewed literature. wikipedia.orgharvard.eduorganic-chemistry.org

However, related coupling processes involving biquinazoline structures have been described. For example, a one-pot synthesis of biquinazoline-2,2'-diones has been developed starting from o-nitrobenzaldehydes, anilines, and triphosgene. acs.org The reaction mechanism is proposed to involve a sequence of reduction, coupling, and cyclization steps. acs.org

The structural analogy of this compound to 2,2'-bipyridine (B1663995) suggests its potential as a ligand in various cross-coupling reactions. rsc.org Metal-organic frameworks (MOFs) incorporating bipyridine sites have proven to be effective heterogeneous catalysts for Suzuki-Miyaura reactions, indicating that biquinazoline-containing MOFs could exhibit similar reactivity. nih.gov Further research is needed to fully explore and document the utility of this compound-metal complexes in mainstream cross-coupling catalysis.

The redox-active nature of the biquinazoline ligand, particularly when incorporated into larger macrocyclic structures, has been effectively harnessed in oxidation and reduction catalysis. A prominent example is the macrocyclic biquinazoline ligand known as Mabiq. rsc.orgacs.org

A nickel(II) complex, [Ni(Mabiq)]OTf, has been identified as a potent, earth-abundant photoredox catalyst. rsc.orgnih.gov This complex is photoactive and can catalyze C-C bond formation reactions. rsc.org Upon irradiation with visible light (λ = 457 nm) in the presence of a sacrificial electron donor like triethylamine (B128534), the Ni(II) complex is reduced and can then initiate catalytic cycles. rsc.orgnih.gov It has been successfully employed in the intramolecular cyclization of bromoalkyl-substituted indoles, demonstrating efficiency and chemoselectivity comparable or even superior to the widely used noble-metal catalyst [Ru(bpy)₃]²⁺. rsc.org

The versatility of the Mabiq ligand extends to other metals and reactions. Iron and cobalt complexes of Mabiq have been investigated as electrocatalysts for CO₂ reduction. sciencesconf.org Mechanistic studies suggest that the Mabiq ligand is not merely a spectator but actively participates in the catalytic cycle by acting as both an electron reservoir and a proton storage site. acs.orgsciencesconf.org The Fe-Mabiq complex, in particular, showed better performance than its cobalt analogue in terms of overpotential and faradaic efficiency for CO₂ reduction. sciencesconf.org

| Catalyst System | Reaction Type | Substrate | Key Findings | Reference(s) |

| [Ni(Mabiq)]OTf | Photocatalytic Radical Cyclization | N-(3-bromopropyl)-2-phenyl-1H-indole | Acts as an efficient earth-abundant photoredox catalyst, achieving high yields (92%) with visible light. | rsc.org, rsc.org |

| [Fe(Mabiq)(MeCN)₂]PF₆ | Electrocatalytic CO₂ Reduction | Carbon Dioxide | Functions as an electrocatalyst for CO₂ reduction, with the ligand participating as an electron and proton shuttle. | sciencesconf.org |

| [Co(Mabiq)(THF)]PF₆ | Electrocatalytic CO₂ Reduction | Carbon Dioxide | Shows catalytic activity for CO₂ reduction, though outperformed by the iron analogue. | sciencesconf.org |

| Zn(Mabiq)OTf | Photocatalytic Aza-Henry & Oxidative Coupling | Various | The Zn complex exhibits different photochemical properties from the Ni analogue, with excited states being ligand-localized. | researchgate.net, rsc.org |

Heterogeneous Catalysis Incorporating this compound Frameworks

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and recycling. rsc.orgrsc.org The incorporation of this compound units into solid supports like metal-organic frameworks (MOFs) or onto surfaces represents a strategy to bridge homogeneous and heterogeneous catalysis. nih.govresearchgate.net

While examples of MOFs constructed specifically from this compound linkers are not extensively documented in the reviewed literature, the principle has been well-established with the analogous 2,2'-bipyridine (bpy) ligand. nih.gov MOFs containing open bipyridine chelating sites have been prepared and used as robust, recyclable heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions. nih.gov Given the structural similarities, it is highly plausible that biquinazoline-based MOFs could be designed for similar catalytic applications. mdpi.com

More directly, studies have explored the on-surface metalation of the macrocyclic biquinazoline ligand, H-Mabiq, on a silver surface (Ag(111)). researchgate.net This approach, conducted under ultra-high vacuum conditions, allows for the creation of self-assembled, metalated 2D platforms. It was found that cobalt and iron atoms preferentially coordinate to the central macrocyclic cavity of the Mabiq ligand. researchgate.net Such surface-supported molecular catalysts are promising for creating bimetallic catalytic platforms where cooperative effects could enhance reactivity. researchgate.net

Mechanistic Investigations of this compound-Promoted Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic systems. nih.gov For this compound-based catalysts, mechanistic studies have provided significant insights, particularly for the photoredox and electrocatalytic reactions involving Mabiq complexes.

In the photocatalytic cyclization catalyzed by [Ni(Mabiq)]OTf, a proposed catalytic cycle begins with the photoexcitation of the Ni(II) complex. rsc.org The excited state, [Ni(Mabiq)]⁺*, is a strong oxidant and is reductively quenched by a sacrificial donor like triethylamine (NEt₃), generating the one-electron reduced species, Ni(Mabiq). rsc.orgrsc.org This reduced complex then transfers an electron to the bromoalkyl-substituted indole (B1671886) substrate. This single electron transfer (SET) cleaves the carbon-bromine bond, generating a carbon-centered radical. The radical subsequently attacks the indole ring to form the cyclized product, and the catalyst is regenerated to its Ni(II) state to complete the cycle. chemrxiv.org Experimental evidence, including light on/off experiments and the use of donors with varying oxidation potentials, supports this proposed mechanism. rsc.orgchemrxiv.org

For the electrocatalytic reduction of CO₂ by the Fe-Mabiq complex, investigations point to a mechanism where the ligand is actively involved. sciencesconf.org The studies suggest the formation of a protonated intermediate, highlighting the ability of the Mabiq ligand to function as both an electron and proton reservoir. This cooperative role of the ligand is key to the catalyst's performance. sciencesconf.org

Applications of 2,2 Biquinazoline in Advanced Materials Science

Integration of 2,2'-Biquinazoline into Polymer Architectures

The integration of this compound into polymer architectures is primarily achieved through its use as a ligand in the formation of coordination polymers. These are materials where the biquinazoline unit acts as a bridge, linking metal centers to create extended one-, two-, or three-dimensional networks.

The fundamental properties of the this compound molecule itself inform its suitability for creating these structures. X-ray crystal structure analysis reveals that this compound exists in a planar conformation in the solid state. capes.gov.br This planarity is significant as it maximizes the conjugation between the two quinazoline (B50416) rings and promotes attractive intermolecular associations, which are crucial for the assembly of well-ordered polymeric structures. capes.gov.br

While direct examples of traditional chain-growth or step-growth polymerization using this compound as a monomer are not extensively documented, its role in coordination polymers is supported by research on its isomers, such as 4,4'-biquinazoline (B5847803). For instance, studies have shown that 4,4'-biquinazoline can bridge copper(I) centers to form one-dimensional (1-D) double-chain coordination polymers. researchgate.net In these structures, two metal atoms are bridged by two biquinazoline ligands, creating a stable, repeating framework. researchgate.net This demonstrated ability of the biquinazoline scaffold to form extended networks with metal ions underscores the potential of the 2,2'-isomer for similar applications. The nitrogen atoms in the heterocyclic rings of this compound can act as donor sites, coordinating with metal ions to drive the self-assembly of complex, high-molecular-weight architectures.

The thermal stability of such coordination polymers is often a key feature. For example, copper(I) coordination polymers formed with the related 4,4'-biquinazoline ligand have shown thermochemical stability up to temperatures of 330-340 °C, indicating that the incorporation of the biquinazoline unit can lead to robust materials suitable for various applications. researchgate.net

This compound in Optoelectronic Materials and Devices

The unique electronic and photophysical properties of this compound and its derivatives have positioned them as promising candidates for use in optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of the biquinazoline core facilitates π-π stacking and efficient charge transport, which are critical for high-performance electronic devices.

Derivatives of quinazoline are recognized for their potential in creating materials with intriguing photophysical characteristics. For example, quinacridone-based compounds, which share structural similarities, have been investigated as delayed fluorescence emitters in OLEDs, achieving high quantum efficiencies and pure green emissions. tu-chemnitz.de Similarly, the incorporation of nitrogen-containing heterocyclic structures, like quinazoline, is a known strategy for designing advanced materials for optoelectronics. nih.gov

Research into materials for blue OLEDs has also touched upon complex nitrogen-containing aromatic structures. Boron-based emitters with asymmetric designs that include units like tetrahydroquinoline have been synthesized to create deep-blue emitters. uwo.ca These studies highlight a broader strategy in materials design where complex N-heterocycles are integral to tuning the luminescent properties and enhancing device stability and efficiency. uwo.ca

In the context of multi-resonance (MR) materials, which are known for their narrow emission spectra, quinolino[3,2,1-de]acridine-5,9-dione (B14086303) (DiKTa), a molecule with a related structural motif, has been used as a core for developing high-performance green and red narrowband emitters for OLEDs. researchgate.net The strategic functionalization of such cores allows for the tuning of emission wavelengths and the improvement of key performance metrics like the external quantum efficiency (EQE). researchgate.net

While direct and extensive research focusing solely on this compound for OLEDs is still emerging, the principles established from these related systems provide a strong foundation for its potential. The table below summarizes the performance of various OLEDs that utilize materials with structural features related to biquinazoline, illustrating the potential performance targets for future this compound-based devices.

| Emitter Type | Emission Color | Max. EQE (%) | Emission Peak (nm) | FWHM (nm) | Ref. |

| Sym-DiDiKTa | Green | 10.5% | 544 | 29 | tu-chemnitz.de |

| cis-Quinacridone Derivative | Green | 29.48% | 526-538 | 29-33 | tu-chemnitz.de |

| B-N-S-3 (Boron Emitter) | Deep-Blue | 6.7% | - | - | uwo.ca |

| DACz-B (MR-TADF) | Yellow | 19.6% | 571 | 44 | researchgate.net |

Use of this compound in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials built from molecular building blocks. researchgate.netcase.edu The modular nature of their synthesis allows for the precise design of structures with tailored pore sizes, shapes, and chemical functionalities. nih.gov The this compound scaffold is a highly suitable candidate for use as a building block, specifically as an organic linker or ligand, in the construction of these advanced materials due to its rigid structure and multiple nitrogen coordination sites.

In Metal-Organic Frameworks (MOFs):

MOFs are constructed by linking metal ions or clusters with organic ligands. mdpi.com The nitrogen atoms in the this compound molecule can act as potent coordination sites for metal ions, making it an excellent multitopic linker. The use of N-heterocyclic ligands, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, is a well-established strategy for modulating the topology and functionalizing the pores of MOFs. These electron-rich aromatic systems can also impart luminescence or photocatalytic properties to the resulting framework.

While research on MOFs specifically incorporating this compound is still developing, studies on analogous ligands demonstrate the principle. For example, a zirconium-based MOF, UiO-67-bpydc, which contains 2,2'-bipyridine dicarboxylate ligands, features open bipyridine sites that can subsequently chelate other metals like palladium. This creates a robust and catalytically active material. Similarly, a macrocyclic ligand containing a biquinazoline unit, H-Mabiq, has been studied for the on-surface synthesis of metalated species, where cobalt ions preferentially coordinate at the macrocyclic center. This highlights the strong coordinating ability of the biquinazoline moiety.

In Covalent Organic Frameworks (COFs):

COFs are porous crystalline polymers formed from organic building blocks linked by strong covalent bonds. case.edu The synthesis of COFs relies on reversible reactions that allow for "error-correction" during the crystallization process, leading to highly ordered structures. Common linkages used to construct COFs include those formed from the condensation of boronic acids or between aldehydes and amines (imine linkage).

The rigid, planar structure of this compound makes it an attractive component for COF synthesis. capes.gov.br By functionalizing the biquinazoline core with reactive groups such as aldehydes, amines, or boronic acids, it can be used as a multitopic building block to create extended 2D or 3D covalent networks. The inherent properties of the biquinazoline unit, such as its electronic characteristics and ability to participate in π-stacking, can be directly translated into the properties of the resulting COF, making it a target for applications in electronics, catalysis, or gas storage. For instance, vinylene-linked COFs have been developed for photocatalytic water splitting, demonstrating how the electronic properties of the building blocks contribute to the final material's function.

The table below summarizes key characteristics of MOFs and COFs built from related N-heterocyclic or functionalized aromatic linkers, illustrating the potential design strategies for this compound-based frameworks.

| Framework Type | Linker/Ligand Example | Metal/Linkage | Key Feature/Application | Ref. |

| MOF | 2,2'-Bipyridine Dicarboxylate | Zr(IV) | Open chelating sites for catalysis | |

| MOF | H-Mabiq (Biquinazoline Macrocycle) | Co(II) | Selective on-surface metalation | |

| COF | Phenyl Diboronic Acid | Boron Condensation | Permanent porosity, high thermal stability | case.edu |

| COF | Tricyanomesitylene / Triazine | Vinylene Linkage | Photocatalytic water splitting | |

| COF | Aldehyde and Amine Linkers | Imine Linkage | High chemical stability |

Sensing Applications Utilizing this compound Derivatives

The structural and electronic features of this compound make it and its derivatives excellent platforms for the development of chemical sensors. The nitrogen atoms within the quinazoline rings can act as binding sites for analytes, particularly metal ions, while the conjugated aromatic system can produce a measurable optical response, such as a change in fluorescence or color, upon binding.

The design of fluorescent sensors often involves a fluorophore (the signaling unit) connected to a receptor (the binding unit). In biquinazoline-based sensors, the biquinazoline core can serve as the fluorophore, and it can be functionalized with specific chelating groups to act as the receptor for a target analyte. This modular design allows for the creation of sensors with high selectivity and sensitivity.

A common strategy in sensor design is photoinduced electron transfer (PET). In the absence of the target analyte, the fluorescence of the fluorophore is "quenched" or turned off. Upon binding the analyte, the PET process is inhibited, leading to a "turn-on" fluorescent response. This mechanism results in a high signal-to-noise ratio and low detection limits.

Research on related bisquinoline derivatives demonstrates the viability of this approach. For instance, rational molecular design has led to fluorescent sensors for cadmium (Cd²⁺) based on bisquinoline compounds. By modifying the quinoline (B57606) rings with methoxy (B1213986) groups or altering the linker connecting the two quinoline units, the selectivity of the sensor can be tuned to favor Cd²⁺ over other ions like zinc (Zn²⁺). Similarly, pyrazoloquinoline derivatives functionalized with a dipicolylamine chelator have been developed as highly selective "turn-on" fluorescent sensors for Zn²⁺, capable of detecting this ion in biological systems.

These examples establish a clear precedent for the use of this compound as a core scaffold for new sensing applications. By attaching appropriate recognition units, sensors based on this compound could be developed for a wide range of metal ions and potentially other small molecules. The rigid biquinazoline framework would provide a stable platform, and its inherent photophysical properties could be harnessed to generate a strong and selective signaling response.

The following table summarizes the performance of fluorescent sensors based on related quinoline and pyrazoloquinoline structures, highlighting the potential capabilities of future this compound-based sensors.

| Sensor Platform | Target Analyte | Sensing Mechanism | Detection Limit | Key Feature | Ref. |

| Bisquinoline Derivative | Cd²⁺ | Fluorescence Enhancement | Not specified | Selective for Cd²⁺ over Zn²⁺ | |

| Zinpyr-1 (Fluorescein-based) | Zn²⁺ | PET Inhibition | <1 nM | High quantum yield, cell permeable | |

| PQPc (Pyrazoloquinoline) | Zn²⁺ | PET Inhibition | 0.193 µM | "Turn-on" fluorescence, works in cells |

Reactivity and Reaction Mechanisms of the 2,2 Biquinazoline Core

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 2,2'-Biquinazoline

Electrophilic Aromatic Substitution: The this compound scaffold is composed of two electron-deficient quinazoline (B50416) rings. logos-verlag.de This deficiency, caused by the electron-withdrawing nature of the pyrimidine (B1678525) portion of the molecule, deactivates the benzene (B151609) rings towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions on the unsubstituted this compound core are generally difficult to achieve and require harsh reaction conditions. thieme-connect.de While nitration is a known electrophilic substitution for the parent quinazoline, yielding 6-nitroquinazoline (B1619102) under forcing conditions (fuming nitric acid in concentrated sulfuric acid), specific examples on the this compound core are not widely reported. thieme-connect.denih.gov The position of substitution would likely be influenced by the deactivating effect of the fused pyrimidine ring. nih.gov

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the electron-deficient nature of the this compound core makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is particularly favored when a good leaving group, such as a halide, is present on the quinazoline rings. rsc.orgrsc.org

For the related 2,4-dichloroquinazoline, studies have shown that nucleophilic substitution occurs preferentially at the 4-position. mdpi.com DFT calculations reveal that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack, and the transition state for this attack has a lower activation energy compared to attack at the C2 position. mdpi.com This regioselectivity is consistently observed with a variety of nucleophiles, including primary and secondary amines. mdpi.com While these studies are on dichloro-monomers, the principles suggest that a halo-substituted this compound would readily undergo SNAr reactions, providing a viable route for introducing new functional groups. For instance, 5-arylthio-tetrazolo[1,5-c]quinazolines, which are tautomers of 2-arylthio-4-azido-quinazolines, undergo facile nucleophilic aromatic substitution with amines, alcohols, and alkylthiols. rsc.orgrsc.org

Functionalization and Derivatization Strategies on the this compound Scaffold